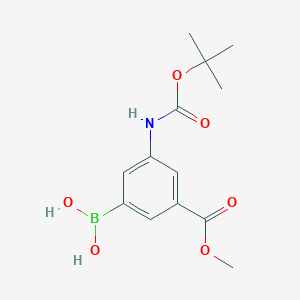
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amine and a methoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the boronic acid: The boronic acid moiety can be introduced via a Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Introduction of the methoxycarbonyl group: This can be achieved through esterification reactions, where the phenyl ring is functionalized with a methoxycarbonyl group using reagents like methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Deprotection agents: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Phenol derivatives: Formed from oxidation of the boronic acid group.
Hydroxymethyl derivatives: Formed from reduction of the methoxycarbonyl group.
Substituted amines: Formed from deprotection and subsequent substitution of the Boc-protected amine.
Applications De Recherche Scientifique
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The Boc-protected amine and methoxycarbonyl groups can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((tert-Butoxycarbonyl)amino)phenylboronic acid: Similar structure but lacks the methoxycarbonyl group.
Methyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Contains a similar Boc-protected amine but differs in the boronic acid and methoxycarbonyl functionalities.
Uniqueness
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid is unique due to the combination of its boronic acid, Boc-protected amine, and methoxycarbonyl groups. This unique combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C13H18BNO6 |
|---|---|
Poids moléculaire |
295.10 g/mol |
Nom IUPAC |
[3-methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
InChI |
InChI=1S/C13H18BNO6/c1-13(2,3)21-12(17)15-10-6-8(11(16)20-4)5-9(7-10)14(18)19/h5-7,18-19H,1-4H3,(H,15,17) |
Clé InChI |
PLVWSJLJTXOVHI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















